

Spectroscopic Characterization of 3-Vinylcyclobutanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Vinylcyclobutanol

Cat. No.: B15277143

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **3-vinylcyclobutanol**. Due to the limited availability of experimental data in public literature, this guide utilizes predicted spectroscopic data to offer insights into the structural confirmation of this molecule. The information herein is intended to support research and development activities where **3-vinylcyclobutanol** may be a key intermediate or target molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-vinylcyclobutanol**, offering a quantitative basis for its identification.

Predicted ^1H NMR Data (500 MHz, CDCl_3)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|----------------------|--------------|-------------|-----------------------------|
| ~5.8 | ddd | 1H | -CH=CH ₂ |
| ~5.1 | d | 1H | -CH=CHH (trans) |
| ~5.0 | d | 1H | -CH=CHH (cis) |
| ~4.2 | m | 1H | CH-OH |
| ~2.5 | m | 1H | CH-CH=CH ₂ |
| ~2.2 | m | 2H | Cyclobutane CH ₂ |
| ~1.8 | m | 2H | Cyclobutane CH ₂ |
| ~1.6 | br s | 1H | -OH |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |
|----------------------|-----------------------------|
| ~140 | CH=CH ₂ |
| ~115 | CH=CH ₂ |
| ~68 | CH-OH |
| ~40 | CH-CH=CH ₂ |
| ~30 | Cyclobutane CH ₂ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|--------------------------------|
| ~3350 | Broad, Strong | O-H stretch |
| ~3080 | Medium | =C-H stretch |
| ~2930 | Strong | C-H stretch (sp ³) |
| ~1640 | Medium | C=C stretch |
| ~1050 | Strong | C-O stretch |
| ~910 | Strong | =C-H bend (out-of-plane) |

Predicted Mass Spectrometry (Electron Ionization) Data

| m/z | Relative Intensity | Assignment |
|-----|--------------------|---|
| 98 | Low | [M] ⁺ (Molecular Ion) |
| 80 | Medium | [M - H ₂ O] ⁺ |
| 70 | High | [M - C ₂ H ₄] ⁺ (retro [2+2] cycloaddition) |
| 67 | Medium | [C ₅ H ₇] ⁺ |
| 55 | High | [C ₄ H ₇] ⁺ |
| 41 | Medium | [C ₃ H ₅] ⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of purified **3-vinylcyclobutanol** in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solvent should contain 0.03% v/v

tetramethylsilane (TMS) as an internal standard.

- Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- Instrumentation: Acquire the spectra on a 500 MHz NMR spectrometer.
- ^1H NMR Acquisition:
 - Set the spectral width to cover a range of -1 to 10 ppm.
 - Use a 30-degree pulse width.
 - Set the relaxation delay to 1.0 seconds.
 - Acquire 16 scans.
- ^{13}C NMR Acquisition:
 - Set the spectral width to cover a range of 0 to 150 ppm.
 - Use a proton-decoupled pulse sequence.
 - Set the relaxation delay to 2.0 seconds.
 - Acquire 1024 scans.
- Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **3-vinylcyclobutanol**.

Procedure:

- Sample Preparation: As **3-vinylcyclobutanol** is a liquid, a neat sample can be used.

- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
- Sample Spectrum: Place a small drop of **3-vinylcyclobutanol** onto the ATR crystal.
- Acquisition: Acquire the spectrum over a range of 4000 to 400 cm^{-1} . Co-add 16 scans to improve the signal-to-noise ratio.
- Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

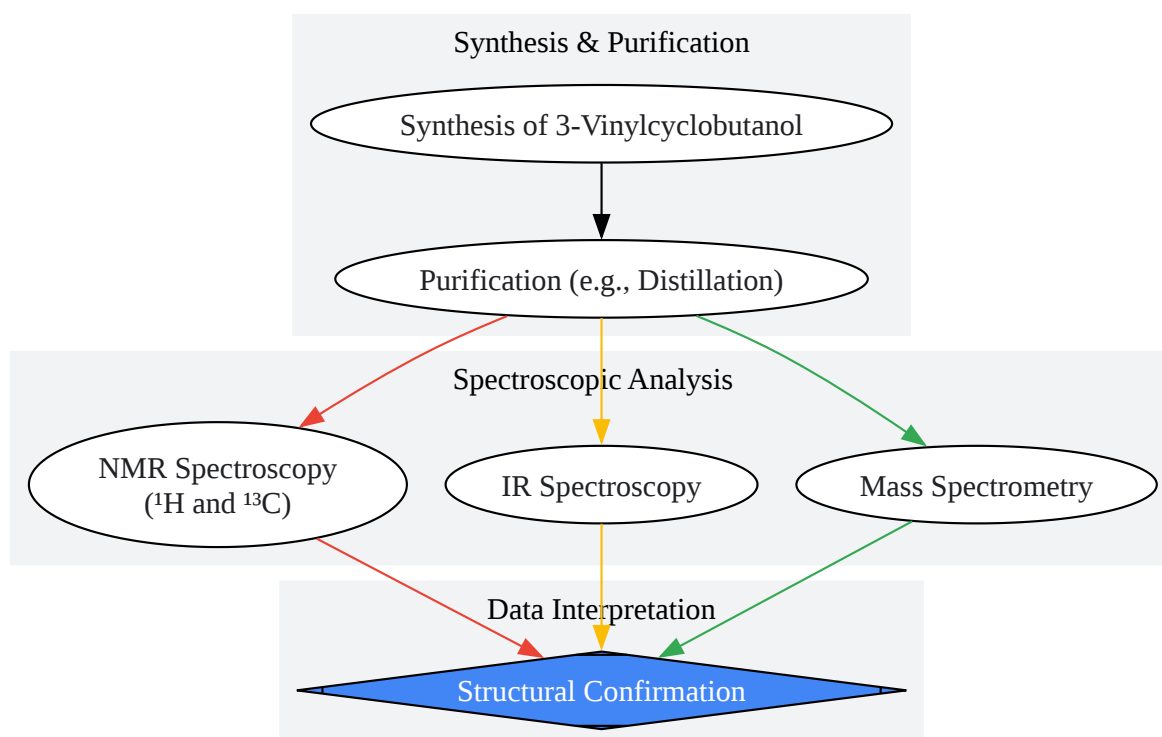
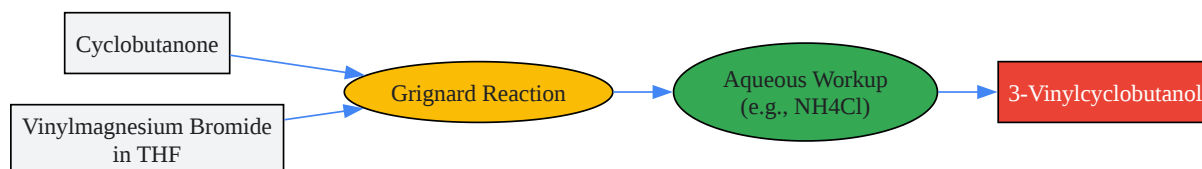
Objective: To determine the molecular weight and fragmentation pattern of **3-vinylcyclobutanol**.

Procedure:

- Sample Introduction: Introduce a dilute solution of **3-vinylcyclobutanol** in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet.
- Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.
- Detection: Scan a mass-to-charge (m/z) range of 10 to 200 amu.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to propose structures for the major fragment ions.

Visualizations

The following diagrams illustrate the synthetic workflow and the overall characterization process.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Characterization of 3-Vinylcyclobutanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15277143#spectroscopic-characterization-of-3-vinylcyclobutanol\]](https://www.benchchem.com/product/b15277143#spectroscopic-characterization-of-3-vinylcyclobutanol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com